molecular formula C12H13NO3 B3344346 2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- CAS No. 67654-55-1

2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)-

Cat. No. B3344346
CAS RN: 67654-55-1
M. Wt: 219.24 g/mol
InChI Key: MHZDCUVUBSLVDC-FLIBITNWSA-N
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Description

2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)-, also known as methyl 3-(acetylamino)-3-phenylacrylate, is a chemical compound that belongs to the family of acrylates. It is widely used in scientific research applications due to its unique properties and potential for various medical and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- 3-(acetylamino)-3-phenylacrylate is not well understood. However, it is believed to function by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 3-(acetylamino)-3-phenylacrylate has been shown to have various biochemical and physiological effects, including its ability to inhibit the proliferation of cancer cells and reduce inflammation in animal models. It has also been shown to have analgesic properties, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

Methyl 3-(acetylamino)-3-phenylacrylate has several advantages for use in lab experiments, including its high purity and stability, which make it easy to handle and store. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research and development of 2-Propenoic acid, 3-(acetylamino)-3-phenyl-, methyl ester, (2Z)- 3-(acetylamino)-3-phenylacrylate. One potential direction is the synthesis of novel analogs with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of new methods for the synthesis of this compound could lead to improved yields and reduced costs, making it more accessible for use in various scientific research applications.

Scientific Research Applications

Methyl 3-(acetylamino)-3-phenylacrylate has various scientific research applications, including its use in the synthesis of novel pharmaceutical compounds, such as anticancer and anti-inflammatory agents. It has also been used as a starting material for the synthesis of various bioactive compounds, including amino acids and peptides.

properties

IUPAC Name

methyl (Z)-3-acetamido-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZDCUVUBSLVDC-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC(=O)OC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C(=O)OC)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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